molecular formula C25H19F3N2O B4702794 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide

2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide

Cat. No. B4702794
M. Wt: 420.4 g/mol
InChI Key: DOFMJZLZADYDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of quinolinecarboxamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide selectively binds to the cysteine residue in the active site of BTK, which prevents the phosphorylation of downstream signaling molecules such as PLCγ2, AKT, and ERK. This leads to the inhibition of BCR signaling and ultimately induces apoptosis in cancer cells. 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has also been shown to inhibit the activation of NF-κB, a transcription factor that is critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to have potent anti-tumor activity in various preclinical models. In a study conducted on lymphoma-bearing mice, 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide significantly inhibited tumor growth and prolonged survival. 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is its potency, which may limit its efficacy in certain types of cancer. In addition, the mechanism of resistance to 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is not well understood, which may limit its long-term efficacy.

Future Directions

There are several future directions for the development of 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide. One potential direction is the combination of 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide with other targeted therapies, such as PI3K inhibitors or BCL-2 inhibitors, to enhance its anti-tumor activity. Another direction is the development of biomarkers to predict response to 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide, which may help to identify patients who are most likely to benefit from this therapy. Finally, the development of more potent and selective BTK inhibitors may overcome the limitations of 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide and improve its efficacy in the treatment of cancer.
Conclusion
In conclusion, 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selectivity for BTK and favorable pharmacokinetic profile make it a promising candidate for the treatment of various types of cancer. However, further research is needed to fully understand its mechanism of action, optimize its dosing regimen, and identify biomarkers to predict response to therapy.

Scientific Research Applications

2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been extensively studied for its anti-tumor activity in various types of cancer such as lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide inhibits the growth of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of malignant B cells. 2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide selectively binds to BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O/c1-15-11-12-16(2)18(13-15)23-14-19(17-7-3-5-9-21(17)29-23)24(31)30-22-10-6-4-8-20(22)25(26,27)28/h3-14H,1-2H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFMJZLZADYDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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